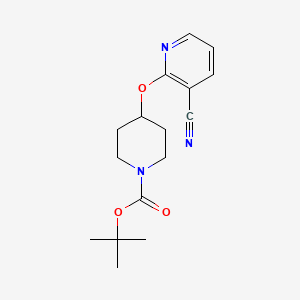

4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1065484-09-4

Cat. No.: VC8204017

Molecular Formula: C16H21N3O3

Molecular Weight: 303.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065484-09-4 |

|---|---|

| Molecular Formula | C16H21N3O3 |

| Molecular Weight | 303.36 g/mol |

| IUPAC Name | tert-butyl 4-(3-cyanopyridin-2-yl)oxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C16H21N3O3/c1-16(2,3)22-15(20)19-9-6-13(7-10-19)21-14-12(11-17)5-4-8-18-14/h4-5,8,13H,6-7,9-10H2,1-3H3 |

| Standard InChI Key | QPTLQXGZMPLFEN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N |

Introduction

Chemical Identity and Structural Characterization

4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester belongs to the class of piperidine carboxylates, distinguished by its hybrid aromatic-heterocyclic architecture. The compound’s IUPAC name, tert-butyl 3-(4-cyanopyridin-2-yl)oxypiperidine-1-carboxylate, reflects its three primary components:

-

A piperidine ring (CHN) providing conformational flexibility.

-

A pyridine subunit substituted with a cyano (-CN) group at the 3-position, enhancing electron-withdrawing properties.

-

A tert-butyl ester (-OC(O)O-tert-butyl) group, which acts as a protective moiety for carboxylic acid functionalities during synthetic processes .

Table 1: Key Physicochemical Properties

The slight variation in reported molecular weights (303.16–303.36 g/mol) arises from differences in isotopic abundance calculations or rounding conventions . The compound’s stability under standard conditions (25°C, dry storage) is attributed to the steric protection offered by the tert-butyl group, which mitigates hydrolysis of the ester linkage.

Synthesis and Manufacturing

The synthesis of 4-(3-Cyano-pyridin-2-yloxy)-piperidine-1-carboxylic acid tert-butyl ester involves a multi-step protocol optimized for yield and purity. A representative pathway includes:

-

Piperidine Ring Functionalization:

The piperidine nitrogen is protected using di-tert-butyl dicarbonate (BocO) in the presence of a base such as triethylamine, yielding tert-butyl piperidine-1-carboxylate. -

Pyridine Substitution:

A nucleophilic aromatic substitution (SNAr) reaction introduces the cyano-pyridinyloxy group. 2-Chloro-4-cyanopyridine reacts with the hydroxylated piperidine intermediate under basic conditions (e.g., KCO in DMF), forming the ether linkage at the piperidine 3-position . -

Deprotection and Purification:

Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product, achieving purities ≥98% .

Table 2: Synthetic Yield Optimization

| Reaction Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | BocO, EtN, THF, 0°C→RT | 85–90 |

| SNAr Reaction | 2-Chloro-4-cyanopyridine, KCO, DMF, 80°C | 70–75 |

| Final Purification | Column Chromatography (Hexane:EtOAc) | 95 |

Critical challenges include minimizing side reactions during the SNAr step, where competing hydrolysis of the cyano group may occur under prolonged heating.

Chemical Reactivity and Stability

The compound’s reactivity is governed by its functional groups:

-

Cyano Group (-CN): Participates in reduction reactions (e.g., catalytic hydrogenation to amine) and cycloadditions (e.g., [2+3] cycloaddition with azides).

-

tert-Butyl Ester: Stable under acidic and neutral conditions but hydrolyzes in strong bases (e.g., NaOH) to carboxylic acid.

-

Piperidine Ring: Undergoes alkylation or acylation at the nitrogen upon deprotection of the Boc group.

Stability studies indicate that the compound remains intact for ≥12 months when stored at -20°C in anhydrous dimethyl sulfoxide (DMSO) . Accelerated degradation occurs at >60°C or in aqueous solutions with pH >10.

| Target Class | Potential Interaction Mechanism | Relevance |

|---|---|---|

| Tyrosine Kinases | Competitive ATP-binding inhibition | Cancer therapeutics |

| Serine/Threonine Kinases | Allosteric modulation | Inflammatory diseases |

| GPCRs | Orthosteric ligand binding | Neurological disorders |

In vitro assays using analogous compounds show IC values in the low micromolar range (1–10 μM) for kinase inhibition, suggesting moderate potency that could be optimized through structural derivatization.

Applications in Medicinal Chemistry

This compound serves as a versatile intermediate in drug discovery:

-

Prodrug Development: The tert-butyl ester can be hydrolyzed in vivo to generate carboxylic acid-containing active metabolites.

-

Structure-Activity Relationship (SAR) Studies: Modifications at the pyridine 3-position (e.g., replacing -CN with -NO or -CH) enable systematic exploration of electronic effects on target binding .

-

Peptidomimetic Design: The piperidine scaffold mimics proline residues in bioactive peptides, facilitating the creation of protease-resistant analogs.

Structural Analogs and Comparative Analysis

Comparative analysis of structurally related compounds highlights the impact of substituent positioning on physicochemical and biological properties:

Table 4: Analog Comparison

The 3-cyano substitution pattern in 1065484-09-4 optimizes steric and electronic interactions compared to 5-cyano or nitro-substituted analogs, as evidenced by computational docking studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume